Aflavarin
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Overview
Description
Aflavarin is a secondary metabolite produced by the filamentous fungus Aspergillus flavus. This compound is part of a diverse group of metabolites that Aspergillus flavus synthesizes, which includes well-known mycotoxins such as aflatoxins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aflavarin is synthesized by Aspergillus flavus through a series of enzymatic reactions. The biosynthesis of this compound involves a polyketide synthase (PKS) encoded by the gene afvB. This enzyme catalyzes the formation of the polyketide backbone, which is then modified by various tailoring enzymes to produce this compound .
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Aspergillus flavus under controlled conditions. The fungus is grown on suitable substrates, such as maize or other oil seed crops, which provide the necessary nutrients for the production of secondary metabolites. The cultivation conditions, including temperature, pH, and aeration, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Aflavarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various enzymes and chemical reagents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Aflavarin has several scientific research applications across various fields:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the biosynthesis of polyketides and other secondary metabolites.
Biology: In biological research, this compound is used to study the pathogenicity and survival mechanisms of Aspergillus flavus. It is also investigated for its potential role in fungal-plant interactions.
Medicine: Although this compound itself is not used as a therapeutic agent, its study can contribute to the development of antifungal strategies and the mitigation of mycotoxin contamination in food products.
Industry: this compound’s insecticidal properties make it a candidate for use in agricultural pest control.
Mechanism of Action
The mechanism of action of aflavarin involves its interaction with various molecular targets within the fungal cell. The polyketide synthase encoded by afvB initiates the biosynthesis of this compound by catalyzing the formation of the polyketide backbone. This backbone is then modified by tailoring enzymes to produce the final compound. This compound’s biological activity is thought to be mediated through its interaction with cellular membranes and enzymes, disrupting normal cellular functions and leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Aflatoxins: Potent mycotoxins produced by Aspergillus flavus and Aspergillus parasiticus.
Monodictyphenone: A polyketide compound produced by Aspergillus nidulans, structurally dissimilar to aflavarin but sharing some biosynthetic similarities.
Properties
IUPAC Name |
8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCPIZEGQBDDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-67-4 |
Source
|
Record name | Aflavarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFLAVARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.